

Application Notes and Protocols for NMR Spectroscopy of 2-Methoxybenzylhydrazine Dihydrochloride

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Compound of Interest

Compound Name: 2-Methoxybenzylhydrazine dihydrochloride

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. These application notes provide a detailed protocol and predicted NMR data for **2-Methoxybenzylhydrazine dihydrochloride**. As experimental NMR data for this specific compound is not readily available in public databases, the spectral data presented herein is predicted based on its known chemical structure and established chemical shift ranges for analogous functional groups. These notes are intended to guide researchers in sample preparation, spectral acquisition, and interpretation.

The chemical structure of **2-Methoxybenzylhydrazine dihydrochloride** is as follows:

- IUPAC Name: (2-methoxyphenyl)methylhydrazine;dihydrochloride
- Molecular Formula: C₈H₁₄Cl₂N₂O
- Molecular Weight: 225.11 g/mol

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-Methoxybenzylhydrazine dihydrochloride**. These predictions are based on the analysis of structurally similar compounds and standard chemical shift tables. The solvent is assumed to be DMSO-d₆, which is suitable for dissolving hydrochloride salts.

Table 1: Predicted ^1H NMR Data for **2-Methoxybenzylhydrazine Dihydrochloride** in DMSO-d₆

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Broad Singlet	3H	NH_3^+
~7.4	Doublet of Doublets	1H	Ar-H
~7.2	Triplet of Doublets	1H	Ar-H
~7.0	Doublet	1H	Ar-H
~6.9	Triplet	1H	Ar-H
~4.1	Singlet	2H	CH_2
~3.8	Singlet	3H	OCH_3

Table 2: Predicted ^{13}C NMR Data for **2-Methoxybenzylhydrazine Dihydrochloride** in DMSO-d₆

Predicted Chemical Shift (δ , ppm)	Assignment
~157.0	Ar-C (C-OCH ₃)
~131.0	Ar-CH
~129.0	Ar-CH
~123.0	Ar-C (C-CH ₂)
~120.5	Ar-CH
~111.0	Ar-CH
~55.5	OCH ₃
~50.0	CH ₂

Experimental Protocols

A generalized protocol for the NMR analysis of small organic molecules like **2-Methoxybenzylhydrazine dihydrochloride** is provided below.

Protocol 1: Sample Preparation

- Weighing the Sample: Accurately weigh approximately 5-10 mg of **2-Methoxybenzylhydrazine dihydrochloride** for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
- Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample. If necessary, gentle warming may aid dissolution.
- Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 16 ppm (-2 to 14 ppm)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: ~2-4 seconds
- Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 240 ppm (-10 to 230 ppm)
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

- Relaxation Delay (d1): 2 seconds
- Acquisition Time: ~1-2 seconds
- Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

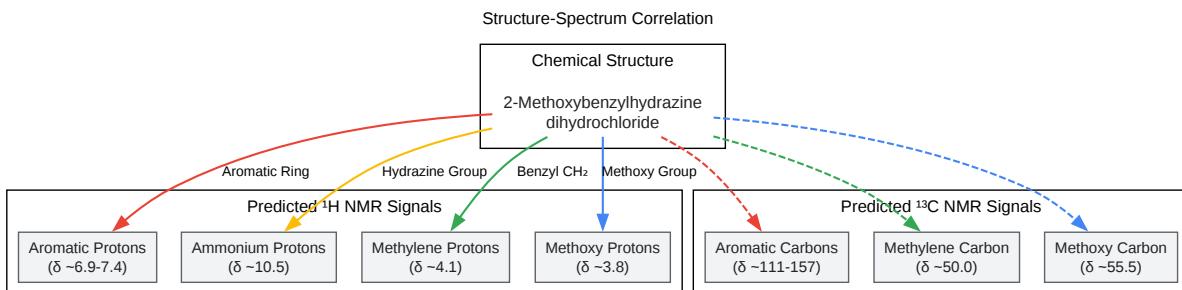
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the predicted NMR data and the molecular structure.



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Caption: A logical workflow for NMR analysis of **2-Methoxybenzylhydrazine dihydrochloride**.



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Caption: Logical relationship between molecular structure and predicted NMR signals.

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